molecular formula C40H79NO5 B11932668 heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11932668
M. Wt: 654.1 g/mol
InChI Key: VAMJLSDWHVAKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a synthetic lipid compound. It is primarily used in the formulation of lipid nanoparticles, which are crucial for the delivery of mRNA vaccines. This compound is known for its ability to enhance the stability and delivery efficiency of mRNA, making it a valuable component in modern vaccine technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:

    Formation of the Heptadecan-9-yl Ester: This step involves the esterification of heptadecan-9-ol with octanoic acid in the presence of a catalyst such as sulfuric acid.

    Introduction of the Heptoxy Group: The heptadecan-9-yl ester is then reacted with heptanol in the presence of a strong acid catalyst to introduce the heptoxy group.

    Formation of the Amino Octanoate: The intermediate product is then reacted with 2-hydroxyethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves its incorporation into lipid nanoparticles. These nanoparticles encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cell, the mRNA is released, allowing it to be translated into the desired protein. The lipid nanoparticles enhance the uptake of mRNA by cells and improve the overall efficiency of the delivery system .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-undecyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-nonyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific heptoxy group, which imparts distinct physicochemical properties. This makes it particularly effective in forming stable lipid nanoparticles and enhancing mRNA delivery efficiency compared to other similar compounds .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-15-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

VAMJLSDWHVAKMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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